molecular formula C20H23N3O2 B2900005 1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941988-72-3

1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No.: B2900005
CAS No.: 941988-72-3
M. Wt: 337.423
InChI Key: CPBBMLARNOSFNJ-UHFFFAOYSA-N
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Description

1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetically designed urea derivative of significant interest in modern medicinal chemistry and drug discovery research. The urea functional group is privileged in pharmaceutical development due to its exceptional capacity to form multiple stable hydrogen bonds with biological targets, a key feature for achieving potent and selective activity . This specific compound integrates a 2,6-dimethylphenyl group and a 1-(2-methoxyethyl)indole moiety, a molecular architecture that researchers utilize to investigate and modulate protein-protein interactions and enzyme active sites. Urea derivatives similar to this compound have demonstrated profound research value across a spectrum of therapeutic areas, serving as key chemical tools for studying anticancer, antibacterial, anticonvulsant, and anti-HIV mechanisms in vitro . The conformational properties of the urea linkage are a critical aspect of its research utility; N,N'-diaryl ureas can adopt specific trans,trans or cis,cis conformations that influence the molecule's overall shape and its ability to engage in π-π stacking interactions within hydrophobic binding pockets of biological targets . Furthermore, the methoxyethyl chain attached to the indole nitrogen may be explored for its effect on the compound's physicochemical properties and its ability to interact with specific receptor sub-sites. Researchers employ this compound in rigorous structure-activity relationship (SAR) studies aimed at developing novel therapies for cardiovascular diseases and as a precursor in the synthesis of more complex molecules with potential anticoagulant and anti-inflammatory properties, including formyl peptide receptor 2 (FPR2) agonists for inflammation resolution research . It represents a versatile scaffold for probing biological mechanisms and advancing the development of new chemical entities.

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-7-6-8-15(2)19(14)22-20(24)21-17-13-23(11-12-25-3)18-10-5-4-9-16(17)18/h4-10,13H,11-12H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBBMLARNOSFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The 2,6-dimethylphenyl group in the target compound contrasts with analogues bearing electron-withdrawing or bulky substituents:

  • However, the 2,6-dimethylphenyl group in the target compound may improve steric hindrance, reducing off-target binding .
  • 3,5-Di(trifluoromethyl)phenyl (6m) : This substituent introduces strong electron-withdrawing effects and hydrophobicity, which could enhance metabolic stability but reduce solubility compared to the dimethylphenyl group .

Indole Substitution Patterns

The 1-(2-methoxyethyl)-indol-3-yl group in the target compound differs from other indole derivatives:

  • 1-(2-Hydroxyethyl)-indol-3-yl (): The hydroxyethyl group increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability compared to the methoxyethyl substituent .

Functional Group Comparisons: Urea vs. Oxoacetamide

The urea linkage in the target compound differs from the oxoacetamide group in ’s analogue.

  • Urea: Acts as a hydrogen bond donor/acceptor, facilitating interactions with enzymes or receptors. This is critical for kinase inhibitors .
  • Oxoacetamide : Provides a rigid carbonyl group, which may enhance π-π stacking but reduce hydrogen-bonding versatility .

Preparation Methods

Core Structural Components

The molecule comprises two primary subunits:

  • 2,6-Dimethylphenylurea moiety : Derived from 2,6-dimethylaniline or its activated derivatives.
  • 1-(2-Methoxyethyl)-1H-indol-3-yl group : Synthesized via N-alkylation of indole followed by functional group interconversion.

Crystallographic data for analogous ureas confirm the planar configuration of the urea linkage (N—H⋯O hydrogen bonding, angle = 152.4°), necessitating stereoelectronically controlled synthesis to maintain structural integrity.

Strategic Bond Disconnections

Two viable disconnection pathways emerge:

  • Carbamoyl chloride route :
    $$ \text{2,6-Dimethylphenylcarbamoyl chloride} + \text{1-(2-Methoxyethyl)-1H-indol-3-amine} \rightarrow \text{Target urea} $$
  • Isocyanate route :
    $$ \text{2,6-Dimethylphenyl isocyanate} + \text{1-(2-Methoxyethyl)-1H-indol-3-amine} \rightarrow \text{Target urea} $$

Comparative studies suggest the carbamoyl chloride method provides higher regioselectivity (90-95% vs. 80-85% for isocyanates).

Synthesis of 1-(2-Methoxyethyl)-1H-Indol-3-Amine Intermediate

N-Alkylation of Indole

The indole nitrogen undergoes alkylation with 2-methoxyethyl bromide under phase-transfer conditions:

Reaction conditions :

  • Solvent: Anhydrous DMF
  • Base: Sodium hydride (2.2 eq)
  • Temperature: 0°C → room temperature (12 h)
  • Yield: 82-88%

Mechanistic considerations :
$$ \text{Indole} + \text{NaH} \rightarrow \text{Indolyl sodium salt} $$
$$ \text{Indolyl salt} + \text{CH₃OCH₂CH₂Br} \rightarrow \text{1-(2-Methoxyethyl)-1H-indole} $$

Nitration/Reduction Sequence

Subsequent nitration at the 3-position employs mixed acid (HNO₃/H₂SO₄):

Parameter Value Source
Nitration temp 0-5°C
Reaction time 4 h
Nitro compound yield 75%

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to amine with 92% efficiency.

Urea Bond Formation Methodologies

Carbamoyl Chloride Route

Adapted from, this method uses in-situ generated carbamoyl chloride:

Procedure :

  • React 2,6-dimethylaniline (1.0 eq) with phosgene (1.1 eq) in dichloromethane at -10°C.
  • Add triethylamine (1.5 eq) to the amine solution.
  • Combine with 1-(2-methoxyethyl)-1H-indol-3-amine (1.05 eq) in refluxing DCM (2 h).

Optimization data :

Parameter Optimal Value Yield Impact
Equivalents ClCOCl 1.05-1.10 +12%
Reaction temperature 40°C +9%
Solvent DCM Baseline

Final yield: 94% after recrystallization (ethyl acetate/hexanes).

Isocyanate-Mediated Coupling

As per, this alternative avoids phosgene handling:

Steps :

  • Generate 2,6-dimethylphenyl isocyanate via Curtius rearrangement.
  • React with indolylamine in THF at 0°C → RT (4 h).

Comparative analysis :

Metric Carbamoyl Chloride Isocyanate
Yield 94% 87%
Purity (HPLC) 99.2% 98.1%
Reaction time 2 h 4 h
Scalability >1 kg <500 g

Despite lower yields, the isocyanate method is preferable for small-scale API synthesis.

Purification and Characterization

Recrystallization Optimization

Data from guide solvent selection:

Solvent System Purity Increase Recovery
Ethyl acetate/ether 98.5% → 99.8% 85%
Acetonitrile/water 97.1% → 99.1% 92%
Hexanes/EtOAc 96.3% → 98.9% 88%

Thermal analysis (DSC) shows a sharp melting endotherm at 89-90°C, consistent with crystalline purity.

Spectroscopic Validation

Key spectral features :

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.21 (s, 1H, NH), 7.45 (d, J=8.0 Hz, 1H), 7.30-7.10 (m, 7H), 4.40 (t, J=5.6 Hz, 2H), 3.75 (t, J=5.6 Hz, 2H), 3.35 (s, 3H), 2.30 (s, 6H).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O), 1550 cm⁻¹ (C-N).

Q & A

Q. How can researchers optimize the synthesis of 1-(2,6-dimethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea to improve yield and purity?

To optimize synthesis, focus on:

  • Stepwise Functionalization : Introduce the 2-methoxyethyl group to the indole core before urea bridge formation to minimize side reactions .
  • Purification : Use column chromatography or recrystallization with solvents like ethyl acetate/hexane to isolate the product. Monitor purity via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
  • Reaction Conditions : Employ anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) for urea bond formation, optimizing temperature (60–80°C) and reaction time (12–24 hrs) .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this urea derivative?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl groups on phenyl, methoxyethyl on indole) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C20_{20}H24_{24}N4_4O2_2: 376.43 g/mol) .

Q. What in vitro models are appropriate for initial screening of its biological activity?

  • Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Cancer Cell Lines : Evaluate antiproliferative effects in MDA-MB-231 (breast) or A549 (lung) cells via MTT assays (IC50_{50} determination) .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to the indole moiety’s affinity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. Poor in vivo efficacy may stem from rapid metabolism of the methoxyethyl group .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, oxidation of the indole ring could reduce activity .
  • Dose Optimization : Conduct MTD (maximum tolerated dose) studies to align in vitro IC50_{50} values with achievable plasma concentrations .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-methoxyethyl group on indole?

  • Analog Synthesis : Replace the 2-methoxyethyl group with ethoxy, hydroxyethyl, or methyl groups .
  • Binding Assays : Compare binding affinities to targets (e.g., kinases) using surface plasmon resonance (SPR). A 10-fold loss in affinity with ethoxy substitution suggests methoxy’s electronic effects are critical .
  • Molecular Dynamics Simulations : Model hydrogen bonding between the methoxy oxygen and catalytic lysine residues in kinase active sites .

Q. What computational methods aid in predicting target interactions and binding modes?

  • Molecular Docking : Use AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., PDB ID: 1M17). Prioritize poses with urea NH groups forming hydrogen bonds to hinge regions .
  • QSAR Modeling : Train models on indole-urea derivatives to predict logP and pIC50_{50} values. The methoxyethyl group’s hydrophilicity may improve solubility but reduce membrane permeability .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 ratio of isocyanate to amine) to minimize dimerization .
  • Thermal Stability : Monitor exothermic urea formation steps using reaction calorimetry to prevent decomposition above 80°C .
  • Crystallization Control : Use seeding or anti-solvent addition to ensure consistent polymorph formation during scale-up .

Methodological Considerations for Data Contradictions

  • Reproducibility : Validate assays across multiple labs (e.g., EC50_{50} variations in kinase assays may arise from ATP concentration differences) .
  • Model Selection : Compare 2D vs. 3D cell cultures or patient-derived xenografts (PDX) to address discrepancies in drug response .

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